molecular formula C20H24O5S B1195678 Ethinylestradiol-17-sulfate CAS No. 75803-36-0

Ethinylestradiol-17-sulfate

Cat. No.: B1195678
CAS No.: 75803-36-0
M. Wt: 376.5 g/mol
InChI Key: JHKCCDZKVDAGJH-SLHNCBLASA-N
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Description

Ethinylestradiol-17-sulfate is an estrogen ester, specifically the C3 sulfuric acid ester of the synthetic estrogen ethinylestradiol. It is a major metabolite of ethinylestradiol, which is widely used in oral contraceptives and hormone replacement therapy. This compound plays a significant role in the pharmacokinetics of ethinylestradiol, acting as a circulating reservoir that can be converted back into the active form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethinylestradiol-17-sulfate typically involves the esterification of ethinylestradiol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester at the C3 position. The process involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure the efficient conversion of ethinylestradiol to its sulfate ester.

Chemical Reactions Analysis

Types of Reactions: Ethinylestradiol-17-sulfate undergoes various chemical reactions, including:

    Hydrolysis: The sulfate ester can be hydrolyzed back to ethinylestradiol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.

    Substitution: The sulfate group can be substituted with other functional groups under specific reaction conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Ethinylestradiol.

    Oxidation: Hydroxylated ethinylestradiol derivatives.

    Substitution: Various substituted ethinylestradiol derivatives.

Scientific Research Applications

Ethinylestradiol-17-sulfate has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of sulfate esters in various chemical reactions.

    Biology: Investigated for its role in the metabolism and pharmacokinetics of ethinylestradiol.

    Medicine: Studied for its potential effects on estrogen receptor signaling and its implications in hormone replacement therapy.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Ethinylestradiol-17-sulfate exerts its effects by acting as a prodrug that can be converted back to ethinylestradiol via the action of steroid sulfatase. Ethinylestradiol then binds to estrogen receptors, activating the estrogen receptor signaling pathway. This leads to the modulation of gene expression and various physiological effects, such as the regulation of reproductive functions and secondary sexual characteristics.

Comparison with Similar Compounds

    Estrone sulfate: Another estrogen sulfate ester that serves as a circulating reservoir for estrone.

    Estradiol sulfate: Similar to ethinylestradiol-17-sulfate but derived from natural estradiol.

    Mestranol: A synthetic estrogen similar to ethinylestradiol but with a methoxy group at the C3 position.

Uniqueness: this compound is unique due to its synthetic origin and its specific role as a metabolite of ethinylestradiol. Unlike natural estrogen sulfates, it is designed to enhance the bioavailability and stability of ethinylestradiol, making it more effective in oral contraceptives and hormone replacement therapy.

Properties

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKCCDZKVDAGJH-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873218
Record name Ethinylestradiol-17-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75803-36-0
Record name Ethinyl estradiol-17-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethinylestradiol-17-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYNYL ESTRADIOL 17-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIU5G557TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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